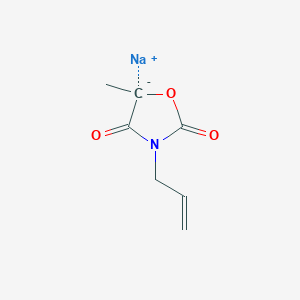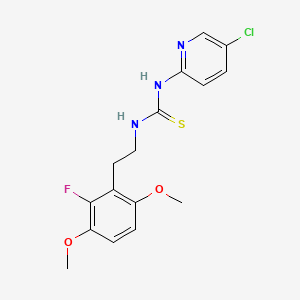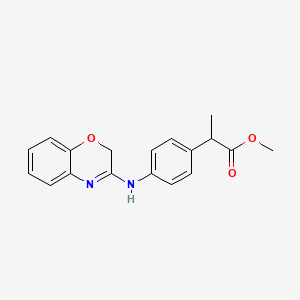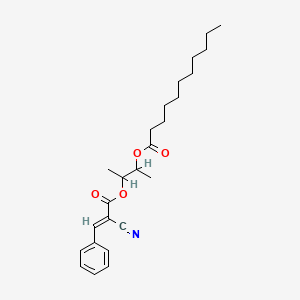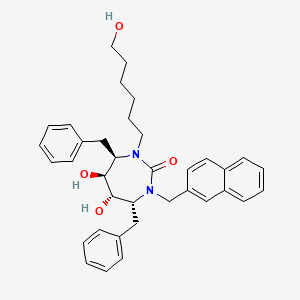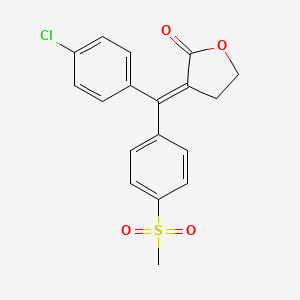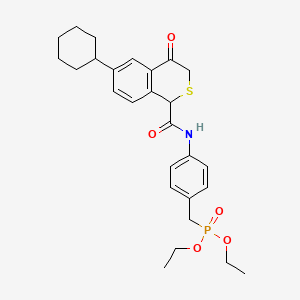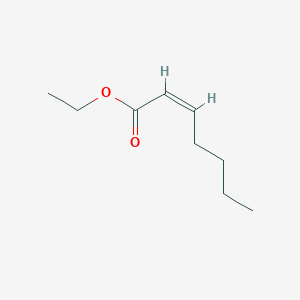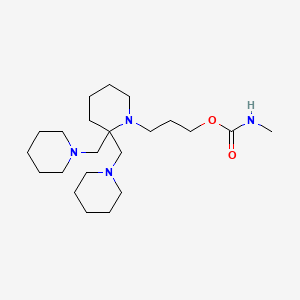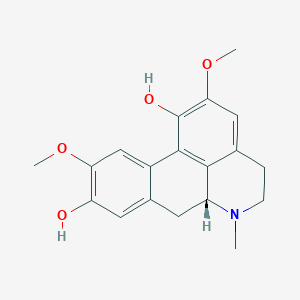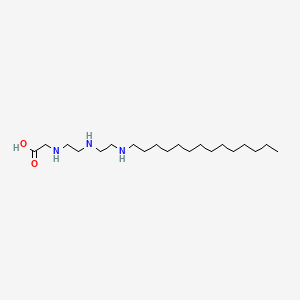
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine: is a chemical compound with the molecular formula C20H43N3O2 . It is known for its unique structure, which includes a myristyl group (a 14-carbon saturated fatty acid chain) attached to an aminoethyl group, which is further connected to a glycine molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine typically involves the following steps:
Formation of Myristylamine: Myristic acid is first converted to myristylamine through a reduction reaction using reagents such as lithium aluminum hydride (LiAlH4).
Coupling Reaction: The myristylamine is then reacted with ethylenediamine to form N-(2-Myristylaminoethyl)ethylenediamine.
Glycine Attachment: Finally, the N-(2-Myristylaminoethyl)ethylenediamine is coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amines or amides
Applications De Recherche Scientifique
Chemistry: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions due to the presence of the myristyl group, which can anchor the molecule to lipid bilayers.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific proteins or enzymes. Its ability to undergo various chemical reactions also allows for the modification of its structure to enhance its pharmacological properties.
Industry: In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be incorporated into formulations for personal care products, such as shampoos and lotions .
Mécanisme D'action
The mechanism of action of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine involves its interaction with molecular targets such as proteins and enzymes. The myristyl group allows the compound to anchor to cell membranes, facilitating its interaction with membrane-bound proteins. The aminoethyl and glycine moieties can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a versatile tool in scientific research .
Comparaison Avec Des Composés Similaires
N-(2-((2-Tetradecylaminoethyl)amino)ethyl)glycine: Similar structure but with a tetradecyl group instead of a myristyl group.
N-(2-((2-Hexadecylaminoethyl)amino)ethyl)glycine: Similar structure but with a hexadecyl group instead of a myristyl group.
Uniqueness: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine is unique due to the presence of the myristyl group, which provides specific hydrophobic interactions and membrane anchoring properties. This makes it particularly useful in studies involving cell membranes and lipid bilayers. The compound’s ability to undergo various chemical reactions also allows for its modification and functionalization, enhancing its versatility in scientific research .
Propriétés
Numéro CAS |
57898-45-0 |
|---|---|
Formule moléculaire |
C20H43N3O2 |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
2-[2-[2-(tetradecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C20H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(24)25/h21-23H,2-19H2,1H3,(H,24,25) |
Clé InChI |
VVMPLJNUVMLPFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNCCNCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



